molecular formula C16H26N2O4S B5270495 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-(propan-2-yl)benzenesulfonamide

4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-(propan-2-yl)benzenesulfonamide

Cat. No.: B5270495
M. Wt: 342.5 g/mol
InChI Key: HQASVGZSTKHYKY-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-(propan-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with methoxy, morpholin-4-yl, and propan-2-yl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-(propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable aromatic precursor, followed by the introduction of the methoxy and propan-2-yl groups through electrophilic aromatic substitution reactions. The morpholin-4-yl group can be introduced via nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the morpholin-4-yl group may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline
  • 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-(propan-2-yl)benzenesulfonamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the aromatic ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

4-methoxy-N-(2-morpholin-4-ylethyl)-3-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-13(2)15-12-14(4-5-16(15)21-3)23(19,20)17-6-7-18-8-10-22-11-9-18/h4-5,12-13,17H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQASVGZSTKHYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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